Bitterness Reduction: DL-Alanyl-DL-leucine vs. Free Leucine in Oral Formulations
In a direct organoleptic comparison, the alanyl-leucine dipeptide (DL-Alanyl-DL-leucine) was found to exhibit significantly less bitterness than an equal molar concentration of free leucine. This difference was observed both when the compounds were dissolved in water and when added to a standard vanilla oral nutritional supplement [1].
| Evidence Dimension | Organoleptic Property: Bitterness Perception |
|---|---|
| Target Compound Data | Alanyl-leucine dipeptide exhibits less bitterness. |
| Comparator Or Baseline | Equal molar concentration of free L-Leucine. |
| Quantified Difference | Subjectively reported as 'less bitterness'. |
| Conditions | Taste tests conducted in water and in a standard vanilla oral nutritional supplement (Novartis' RESOURCE® Support®). |
Why This Matters
This sensory differentiation directly enables the formulation of high-BCAA nutritional products with improved palatability, addressing a major compliance barrier for oral supplementation.
- [1] Greenberg, N. A. (2011). Methods for the use of branched chain amino acids (U.S. Patent No. 7,989,418). U.S. Patent and Trademark Office. View Source
